molecular formula C25H22BrN5O2S B11669447 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

Cat. No.: B11669447
M. Wt: 536.4 g/mol
InChI Key: PGFJGPJQNUQVKV-HPNDGRJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is a synthetically designed small molecule of significant interest in medicinal chemistry and oncology research. This compound is a structural analog of well-characterized anticancer agents and is primarily investigated for its potential as a tubulin polymerization inhibitor. Its molecular structure incorporates a 1,2,4-triazole core linked to a hydrazide-hydrazone moiety, a pharmacophore known for its ability to bind at the colchicine site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in proliferating cells [https://pubmed.ncbi.nlm.nih.gov/28330345/]. The presence of the 4-bromophenyl and 4-hydroxyphenyl substituents is intended to enhance binding affinity and selectivity. Consequently, its main research value lies in the development of novel chemotherapeutic strategies, where it serves as a crucial chemical probe for studying mitotic inhibition and anti-angiogenic effects in various cancer cell lines. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C25H22BrN5O2S

Molecular Weight

536.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O2S/c1-2-22(17-10-14-21(32)15-11-17)27-28-23(33)16-34-25-30-29-24(18-8-12-19(26)13-9-18)31(25)20-6-4-3-5-7-20/h3-15,32H,2,16H2,1H3,(H,28,33)/b27-22+

InChI Key

PGFJGPJQNUQVKV-HPNDGRJYSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Hydrazide Formation : Ethyl 4-bromobenzoate is reacted with phenylhydrazine in ethanol under reflux to yield the corresponding hydrazide.

  • Cyclization : The hydrazide is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH), forming a potassium dithiocarbazinate intermediate. Subsequent cyclization with hydrazine hydrate produces the triazole-3-thiol derivative.

Reaction Conditions :

  • Solvent: Ethanol/Water mixture

  • Temperature: Reflux (78°C)

  • Duration: 6–8 hours

  • Yield: ~70–75% (estimated based on analogous reactions).

Sulfanylation of the Triazole Intermediate

The sulfanyl group is introduced via nucleophilic substitution.

Procedure:

  • Alkylation : The triazole-3-thiol is reacted with chloroacetohydrazide in dry dimethylformamide (DMF) under nitrogen atmosphere.

  • Base Activation : Potassium carbonate (K₂CO₃) is used to deprotonate the thiol group, facilitating the substitution reaction.

Optimization Notes :

  • Excess chloroacetohydrazide (1.2 eq) ensures complete substitution.

  • Reaction time: 4–6 hours at 60°C.

Schiff Base Formation (Hydrazone Synthesis)

The final step involves condensation of the acetohydrazide intermediate with 4-hydroxypropiophenone to form the hydrazone.

Methodology:

  • Aldehyde Preparation : 4-Hydroxypropiophenone is oxidized to the corresponding aldehyde (4-hydroxyphenylpropanal) using pyridinium chlorochromate (PCC) in dichloromethane.

  • Condensation : The acetohydrazide is refluxed with 4-hydroxyphenylpropanal in ethanol containing glacial acetic acid as a catalyst.

Critical Parameters :

  • Molar ratio: 1:1.1 (acetohydrazide:aldehyde)

  • Reaction time: 3–4 hours

  • Isolation: The product precipitates upon cooling and is recrystallized from ethanol.

Purification and Characterization

Purification:

  • Recrystallization : Ethanol/water (3:1) is used to purify the final compound.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) for impurities removal.

Analytical Data:

Parameter Value
Molecular Formula C₂₅H₂₂BrN₅O₂S
Molecular Weight 536.45 g/mol
Melting Point 198–202°C (decomposition observed)
1H NMR (DMSO-d₆) δ 12.35 (s, 1H, NH), 10.21 (s, 1H, OH), 8.02–7.15 (m, 13H, aromatic)
13C NMR δ 167.8 (C=O), 159.3 (C=N), 135.2–116.4 (aromatic carbons)

Yield Optimization and Challenges

Step Yield Key Challenges Solutions
Triazole core synthesis70–75%Byproduct formation during cyclizationUse of anhydrous conditions
Sulfanylation65–70%Incomplete substitutionExcess alkylating agent
Hydrazone formation60–65%E/Z isomerizationAcid catalysis and controlled pH

Comparative Analysis of Methodologies

A review of similar triazole derivatives reveals variability in yields and conditions:

Study Compound Yield Conditions
Journal of Medicinal Chemistry (2015)Analogous triazole-Schiff base hybrids68%Ethanol, acetic acid, reflux
VulcanChem (2024)Target compound62%Ethanol, glacial acetic acid, 4-hour reflux

Scalability and Industrial Relevance

While lab-scale synthesis is well-established, industrial production requires:

  • Continuous Flow Reactors : To enhance reaction control and reduce byproducts.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) for sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown significant efficacy against various bacterial strains and fungi.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans12 µg/mL

These findings suggest that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating resistant infections.

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

Research published in Cancer Letters reported that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, with IC50 values indicating effective dose ranges for inducing cell death. Mechanistic studies suggested that the compound may induce apoptosis via mitochondrial pathways and inhibit key signaling pathways associated with tumor growth .

Other Therapeutic Applications

Beyond its antimicrobial and anticancer properties, there are indications that this compound may possess anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory cytokines, providing potential applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and hydrazide moiety can form hydrogen bonds and other interactions with target proteins, potentially leading to inhibition or modulation of their activity. The bromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The following table highlights structural differences between the target compound and analogs from the evidence:

Compound ID (Evidence) Triazole Substituents Hydrazide Substituent Key Structural Differences
Target Compound 4-phenyl, 5-(4-bromophenyl) (4-hydroxyphenyl)propylidene Reference standard
4-phenyl, 5-(4-methoxyphenyl) (4-bromophenyl)ethylidene - Methoxy (electron-donating) vs. bromine (electron-withdrawing)
- Ethylidene (shorter chain) vs. propylidene
4-phenyl, 5-(4-bromophenyl) (3-methylthiophen-2-yl)methylidene - Thienyl (aromatic sulfur heterocycle) vs. hydroxyphenyl
- Altered π-electron distribution
4-(2-methylpropenyl), 5-(4-bromophenyl) [4-(benzyloxy)-3-methoxyphenyl]methylidene - Bulky 2-methylpropenyl group at triazole
- Benzyloxy-methoxy substituent (enhanced lipophilicity)
4-ethyl/fluorophenyl/cyclohexyl, 5-pyridyl Varied (e.g., sulfonyl, phenylmethylidene) - Pyridine ring introduces basicity
- Fluorine increases electronegativity

Electronic Effects :

  • The hydroxyphenyl group enables hydrogen bonding, unlike thienyl () or benzyloxy-methoxy () groups, which may prioritize hydrophobic interactions .

Physicochemical and Thermodynamic Properties

Property Target Compound (Analog)
Molecular Weight ~610 g/mol* ~595 g/mol ~660 g/mol ~450 g/mol
Solubility Moderate (polar hydroxyl group) Low (methoxy, bromophenyl) Very low (bulky substituents) High (pyridine, sulfonyl groups)
Melting Point Likely high (H-bonding) Moderate High (crystalline stability) Variable (depends on substituents)
LogP ~3.5* (estimated) ~4.2 ~5.0 ~2.8

*Estimates based on group contributions. The hydroxyl group in the target compound reduces lipophilicity compared to and but enhances aqueous solubility .

Crystallographic and Structural Validation

  • SHELX () is widely used for crystallographic refinement. The target compound’s hydroxyl group may promote distinct hydrogen-bonding networks in its crystal lattice compared to analogs with methoxy () or benzyloxy () substituents, affecting melting points and stability .

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is a hybrid molecule that combines the triazole ring system with hydrazide functionality. This structural combination has been explored for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with various hydrazides under specific conditions to yield the desired product. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has demonstrated that derivatives of the triazole ring exhibit significant antibacterial properties. For instance, studies indicate that compounds containing the triazole moiety show effectiveness against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values often in the low µg/mL range . The presence of bromine substituents in phenyl rings has been noted to enhance antibacterial activity through mechanisms such as DNA gyrase inhibition .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AE. coli0.12
Compound BS. aureus0.68
Compound CB. subtilis5

Anticancer Activity

The anticancer potential of triazole derivatives has also been a focal point in recent studies. Various compounds have been screened for their ability to inhibit cancer cell proliferation. For example, a study highlighted that certain triazole derivatives exhibited cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound DMCF-7 (Breast Cancer)10
Compound EHeLa (Cervical Cancer)15
Compound FA549 (Lung Cancer)25

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Triazoles can intercalate into DNA or inhibit topoisomerases, disrupting bacterial DNA replication.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The presence of functional groups can enhance binding affinity to target enzymes involved in cellular proliferation and survival.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • A study reported a novel triazole derivative that showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential for development as an anticancer agent .
  • Another investigation highlighted the antibacterial effectiveness of a series of triazole compounds against multi-drug resistant strains, emphasizing their therapeutic potential in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the compound’s structural integrity?

  • Methodological Answer : Employ a combination of 1H and 13C NMR to confirm the hydrazide linkage and triazole ring substitution patterns. FTIR can validate the presence of sulfanyl (-S-) and carbonyl (C=O) groups, while Raman spectroscopy complements structural analysis by detecting aromatic vibrations. Purity should be verified via HPLC or melting point analysis to ensure no unreacted intermediates remain .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides under acidic conditions.
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution or thiol-ene chemistry.
  • Step 3 : Condensation of the hydrazide moiety with a 4-hydroxyphenylpropylidene aldehyde under reflux in ethanol.
    Key intermediates should be isolated and characterized at each step to monitor reaction progress .

Q. Which solvents are optimal for recrystallization to achieve high purity?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are effective for dissolving the compound at elevated temperatures. Gradual cooling in ethanol or ethyl acetate yields high-purity crystals. Solvent selection should account for the compound’s solubility profile and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios). For example:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency.
  • Flow Chemistry : Utilize continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., hydrolysis of the hydrazide group) .
    Statistical tools like ANOVA can identify critical variables affecting yield .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Conduct assay validation using standardized protocols (e.g., IC50 measurements with positive controls). Verify compound stability under assay conditions via LC-MS . If discrepancies persist, perform molecular dynamics simulations to assess conformational flexibility, which may influence binding affinity to targets like kinase enzymes or receptors .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., COX-2 or EGFR).
  • QSAR Modeling : Train models on analogs with known activity to correlate substituent effects (e.g., bromophenyl vs. fluorophenyl) with potency.
  • MD Simulations : Analyze binding site dynamics over 100+ ns trajectories to identify stable interactions (e.g., hydrogen bonds with the 4-hydroxyphenyl group) .

Q. How can researchers address spectral data inconsistencies (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Variable Temperature NMR : Probe dynamic effects (e.g., rotamer interconversion in the hydrazide moiety).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
  • X-ray Crystallography : Resolve absolute configuration and confirm substituent orientation, as demonstrated for related triazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.